Sustained Nanomolar Potency Against MDR Breast Cancer Cells, Unlike Colchicine and Paclitaxel
T115 retains low-nanomolar GI₅₀ in the P-gp-overexpressing MCF-7-Adr breast cancer cell line (13±3 nM), while colchicine exhibits a 131-fold potency loss (GI₅₀ = 327±72 nM) and paclitaxel a >38,000-fold loss (GI₅₀ = 3856±729 nM) relative to T115 [1]. In the parental MCF-7 line, T115 shows GI₅₀ = 4.3±0.2 nM, comparable to colchicine (2.5±0.3 nM) and superior to paclitaxel (<0.1 nM) [1].
| Evidence Dimension | Cytotoxicity (GI₅₀) in MCF-7 and MCF-7-Adr cell lines |
|---|---|
| Target Compound Data | MCF-7: 4.3±0.2 nM; MCF-7-Adr: 13±3 nM |
| Comparator Or Baseline | Colchicine: MCF-7 2.5±0.3 nM, MCF-7-Adr 327±72 nM; Paclitaxel: MCF-7 <0.1 nM, MCF-7-Adr 3856±729 nM |
| Quantified Difference | T115 vs. colchicine in MCF-7-Adr: 25-fold more potent; T115 vs. paclitaxel in MCF-7-Adr: ~297-fold more potent |
| Conditions | 72-h MTT assay; cells plated at 3000–6000 cells/well; IC₅₀ calculated by nonlinear regression (Prism 3.03); n=3 independent experiments in triplicate [1] |
Why This Matters
Demonstrates that T115 is not a substrate for P-gp-mediated efflux, making it suitable for research on drug-resistant breast cancer models where colchicine and paclitaxel fail.
- [1] Arora S, Wang XI, Keenan SM, et al. Novel microtubule polymerization inhibitor with potent antiproliferative and antitumor activity. Cancer Res. 2009;69(5):1910-1915. Table 1. doi:10.1158/0008-5472.CAN-08-0877. View Source
